DIETHYL 2-{[(2-ETHOXYANILINO)CARBONYL]AMINO}TEREPHTHALATE
Overview
Description
DIETHYL 2-{[(2-ETHOXYANILINO)CARBONYL]AMINO}TEREPHTHALATE is an organic compound with a complex structure, primarily used in various chemical and industrial applications. This compound is known for its unique chemical properties, making it valuable in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-{[(2-ETHOXYANILINO)CARBONYL]AMINO}TEREPHTHALATE typically involves a multi-step process. One common method includes the reaction of diethyl terephthalate with 2-ethoxyaniline in the presence of a coupling agent. The reaction conditions often require a controlled temperature and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-{[(2-ETHOXYANILINO)CARBONYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, often requiring oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve agents such as lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
DIETHYL 2-{[(2-ETHOXYANILINO)CARBONYL]AMINO}TEREPHTHALATE has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of DIETHYL 2-{[(2-ETHOXYANILINO)CARBONYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its application, such as its role in catalysis or as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- DIETHYL 2-{[(2-METHOXYANILINO)CARBONYL]AMINO}TEREPHTHALATE
- DIETHYL 2-{[(2-CHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE
Uniqueness
DIETHYL 2-{[(2-ETHOXYANILINO)CARBONYL]AMINO}TEREPHTHALATE is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it particularly valuable in certain applications .
Properties
IUPAC Name |
diethyl 2-[(2-ethoxyphenyl)carbamoylamino]benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-4-27-18-10-8-7-9-16(18)22-21(26)23-17-13-14(19(24)28-5-2)11-12-15(17)20(25)29-6-3/h7-13H,4-6H2,1-3H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGSRUHPTXYPBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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